5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine
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Overview
Description
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine is a heterocyclic compound that features both a pyridine and a thiophene ring. The presence of the difluoromethyl group enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents and palladium-catalyzed amination reactions . The reaction conditions often include the use of a palladium catalyst, such as Pd(dba)2/BINAP, and a base like potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, which are optimized for yield and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted pyridine and thiophene compounds .
Scientific Research Applications
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)pyridin-2-amine
- 5-(Trifluoromethyl)pyridin-2-amine
- 4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530)
Uniqueness
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine is unique due to the presence of both the difluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine is a compound of considerable interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H8F2N2S and features a pyridine ring substituted with a difluoromethyl group and a thienyl moiety. This unique structure may enhance its chemical reactivity and biological activity compared to other similar compounds.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activities or receptor signaling pathways, potentially leading to various therapeutic effects .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. Similar compounds in its class have shown effectiveness against a range of bacterial strains, indicating potential for further exploration in this area.
- Anticancer Properties : Research indicates that derivatives of pyridine and thienyl compounds often possess significant anticancer activity. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various tumor cell lines, suggesting that this compound could also be effective in cancer therapy .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against ovarian and renal cancer cell lines, with IC50 values suggesting significant potency (data not fully disclosed in available literature) .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in cancer cell proliferation. For example, it potentially interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyridine ring with difluoromethyl and thienyl groups | Antimicrobial, Anticancer |
3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol | Hydroxyl instead of amine group | Antiviral, Anticancer |
Thienylquinoline derivatives | Quinoline structure | Significant antiviral properties |
Properties
Molecular Formula |
C10H8F2N2S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-[5-(difluoromethyl)thiophen-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C10H8F2N2S/c11-10(12)8-3-2-7(15-8)6-1-4-9(13)14-5-6/h1-5,10H,(H2,13,14) |
InChI Key |
OMUILIQEMJIWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=C(S2)C(F)F)N |
Origin of Product |
United States |
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